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Compound of Interest

Compound Name: BMS-185411

Cat. No.: B1667166

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

BMS-185411 is a chemical compound identified by the Chemical Abstracts Service (CAS)
number 166977-24-8.[1] Its molecular formula is C26H23NO3, with a molecular weight of 397.5
g/mol .[1] The IUPAC name for BMS-185411 is 4-[(5,5-dimethyl-8-phenyl-6H-naphthalene-2-
carbonyl)amino]benzoic acid.[1]

Synonyms: 4-(((5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl)amino)benzoic
acid, UNII-XD1FZ690NR[1]

Note: Publicly available information regarding the biological activity, mechanism of action, and
specific experimental applications of BMS-185411 is very limited. The following sections
provide a generalized framework for the experimental design of a novel compound with similar
characteristics, based on common practices in drug discovery and development. Researchers
should adapt these protocols based on the specific biological question being investigated and
any preliminary data available for BMS-185411.

Predicted Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for designing relevant
experiments, particularly for in vitro and in vivo studies. The following table summarizes the
predicted properties of BMS-185411 based on its chemical structure.
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Property Value Reference
Molecular Weight 397.5 g/mol [1]
XLogP3-AA (Lipophilicity) 5.4 [1]
Hydrogen Bond Donor Count 2 [1]
Hydrogen Bond Acceptor

CZuntg p ‘ ]
Rotatable Bond Count 4 [1]

General Experimental Workflow

The following diagram outlines a general workflow for the initial characterization and evaluation
of a novel compound like BMS-185411.
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Caption: General workflow for preclinical evaluation of a novel compound.
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Detailed Experimental Protocols

Given the lack of specific data for BMS-185411, the following are generalized protocols that
would typically be employed to characterize a novel small molecule inhibitor.

In Vitro Assays

1. Target Binding Affinity Assay (e.g., Surface Plasmon Resonance - SPR)

This protocol is a general guide for determining the binding affinity of a small molecule to its
putative protein target.

o Objective: To quantify the binding affinity (KD) of BMS-185411 to its target protein.
e Materials:

o Purified recombinant target protein

o

BMS-185411 stock solution (in DMSO)

[¢]

SPR instrument and sensor chips (e.g., CM5)

[¢]

Immobilization buffers (e.g., acetate buffer, pH 4.5)

[e]

Running buffer (e.g., HBS-EP+)

o

Amine coupling kit (EDC, NHS, ethanolamine)
e Protocol:
o Protein Immobilization:
» Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

» Inject the purified target protein over the activated surface to achieve the desired
immobilization level.

» Deactivate excess reactive groups with ethanolamine.
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o Binding Analysis:

» Prepare a serial dilution of BMS-185411 in running buffer.

» [nject the different concentrations of BMS-185411 over the immobilized protein surface,
followed by a dissociation phase with running buffer.

» Regenerate the sensor chip surface between each concentration if necessary.

o Data Analysis:

» Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to
determine the association rate constant (ka), dissociation rate constant (kd), and the
equilibrium dissociation constant (KD).

2. Cellular Proliferation Assay (e.g., MTT Assay)

This protocol provides a general method for assessing the effect of a compound on cell
viability.

e Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-185411 in a
relevant cancer cell line.

o Materials:

o Cancer cell line of interest

o Complete cell culture medium

o BMS-185411 stock solution (in DMSO)

o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

o Solubilization solution (e.g., DMSO or acidified isopropanol)

o 96-well plates

o Microplate reader
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e Protocol:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.

o Compound Treatment:
» Prepare serial dilutions of BMS-185411 in cell culture medium.

= Remove the old medium from the cells and add the medium containing different
concentrations of BMS-185411. Include a vehicle control (DMSO).

» Incubate for a specified period (e.g., 72 hours).
o MTT Assay:

» Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of
formazan crystals.

» Add the solubilization solution to dissolve the formazan crystals.
o Data Analysis:

» Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

» Calculate the percentage of cell viability relative to the vehicle control and plot a dose-
response curve to determine the IC50 value.

In Vivo Studies

1. Pharmacokinetic (PK) Study in Rodents
This is a generalized protocol for an initial PK study.
o Objective: To determine the pharmacokinetic profile of BMS-185411 in mice or rats.

o Materials:
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BMS-185411

[e]

o

Appropriate vehicle for administration (e.g., saline, corn oil)

Mice or rats

[¢]

[e]

Blood collection supplies (e.g., EDTA tubes)

[e]

LC-MS/MS system for bioanalysis

e Protocol:
o Dosing:

» Administer BMS-185411 to a cohort of animals via the desired route (e.g., intravenous,
oral).

o Blood Sampling:

» Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours)
post-dose.

» Process the blood to obtain plasma.
o Bioanalysis:

» Quantify the concentration of BMS-185411 in plasma samples using a validated LC-
MS/MS method.

o Data Analysis:

» Use pharmacokinetic software to calculate key PK parameters such as clearance (CL),
volume of distribution (Vd), half-life (t1/2), and bioavailability (F%) for oral dosing.

Hypothetical Signaling Pathway Inhibition

While the specific target of BMS-185411 is unknown, many small molecule inhibitors target key
signaling pathways involved in cell growth and proliferation. The following diagram illustrates a
hypothetical scenario where BMS-185411 inhibits a generic kinase cascade.
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Caption: Hypothetical inhibition of a kinase signaling pathway by BMS-185411.

Conclusion

The information provided serves as a foundational guide for initiating the experimental
characterization of BMS-185411. Due to the scarcity of specific data for this compound,
researchers are strongly encouraged to perform initial exploratory studies to identify its
biological target and mechanism of action. The generalized protocols and workflows presented
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here can be adapted and refined as more information about BMS-185411 becomes available.
It is important to note that many other compounds from Bristol-Myers Squibb (BMS) with similar
naming conventions (e.g., BMS-345541, BMS-202) have been extensively studied and may
offer insights into potential experimental approaches.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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